4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1893406-41-1
VCID: VC11685170
InChI: InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-7-14(9-15)8-6-10/h5,9H,6-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O
Molecular Formula: C12H20BNO3
Molecular Weight: 237.11 g/mol

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde

CAS No.: 1893406-41-1

Cat. No.: VC11685170

Molecular Formula: C12H20BNO3

Molecular Weight: 237.11 g/mol

* For research use only. Not for human or veterinary use.

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde - 1893406-41-1

Specification

CAS No. 1893406-41-1
Molecular Formula C12H20BNO3
Molecular Weight 237.11 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde
Standard InChI InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-7-14(9-15)8-6-10/h5,9H,6-8H2,1-4H3
Standard InChI Key DKIDRPUPPIZLGM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde belongs to the class of organoboron compounds, incorporating both a cyclic boronate ester and an aldehyde group. The core structure consists of a partially saturated pyridine ring (3,6-dihydro-2H-pyridine) substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolane group and at the 1-position with a formyl (-CHO) moiety.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number1893406-41-1
Molecular FormulaC₁₂H₂₀BNO₃
Molecular Weight237.11 g/mol
IUPAC Name4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O
InChI KeyDKIDRPUPPIZLGM-UHFFFAOYSA-N

The boronate ester group (tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the aldehyde functionality enables subsequent derivatization through nucleophilic additions or condensations.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, general pathways for analogous boronate esters suggest a multi-step approach:

  • Core Ring Formation: Construction of the 3,6-dihydro-2H-pyridine scaffold via cyclization of appropriate amine precursors.

  • Boronate Ester Installation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis to introduce the tetramethyl-1,3,2-dioxaborolane group.

  • Aldehyde Functionalization: Oxidation of a primary alcohol or direct formylation at the 1-position of the pyridine ring.

Key challenges include maintaining regioselectivity during borylation and preventing aldehyde oxidation during purification. Industrial-scale production likely employs inert atmosphere conditions and low-temperature workup to preserve functionality.

Applications in Organic Synthesis and Drug Discovery

Cross-Coupling Reactions

The compound’s boronate ester group positions it as a critical substrate in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl halides. For example:
R-X+Boronated PyridinePd catalystR-Pyridine Derivative\text{R-X} + \text{Boronated Pyridine} \xrightarrow{\text{Pd catalyst}} \text{R-Pyridine Derivative}
This reactivity facilitates the synthesis of complex heterocyclic architectures prevalent in pharmaceuticals.

Medicinal Chemistry Applications

While direct therapeutic applications remain under investigation, structural analogs demonstrate:

  • Protease Inhibition: Boronate-containing compounds show affinity for serine proteases, suggesting potential in inflammatory disease treatment .

  • Anticancer Activity: Pyridine-boronate hybrids exhibit kinase inhibitory effects in preclinical studies.

The aldehyde group further allows conjugation to biomolecules (e.g., antibodies, peptides) for targeted drug delivery systems.

Hazard StatementPrecautionary MeasuresSource
H315: Skin irritationWear nitrile gloves; avoid dermal contact
H319: Eye irritationUse safety goggles; emergency eye wash access
H335: Respiratory irritationOperate in fume hood; use respirators if powdered

Computational and Theoretical Insights

Molecular Modeling

Density Functional Theory (DFT) calculations predict:

  • Bond Lengths: B-O bond distance of 1.36 Å, consistent with sp² hybridization at boron.

  • Electrostatic Potential: Partial positive charge at boron facilitates nucleophilic attack in cross-coupling reactions.

Spectroscopic Predictions

  • ¹H NMR: Aldehyde proton at δ 9.8–10.1 ppm; dihydropyridine protons as multiplet at δ 5.5–6.2 ppm.

  • ¹¹B NMR: Characteristic signal near δ 30 ppm for trigonal planar boron.

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